REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[C:6]([F:16])=[C:7]([O:14][CH3:15])[CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O)(=O)[CH3:2].C([O-])(=O)C.[NH4+]>CC(C)=O.[Cl-].[Cl-].[Cl-].[Ti+3]>[F:16][C:6]1[C:7]([O:14][CH3:15])=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[C:1]([CH3:2])[NH:11]2 |f:1.2,4.5.6.7|
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Name
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|
Quantity
|
11.36 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)CC=1C(=C(C=CC1[N+](=O)[O-])OC)F
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Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
340 mL
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Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 10 minutes at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
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the mixture was extracted with ether
|
Type
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WASH
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Details
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The organic layer was washed with 0.5N aqueous sodium hydroxide
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
the volatiles were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=C(NC2=CC=C1OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.15 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |